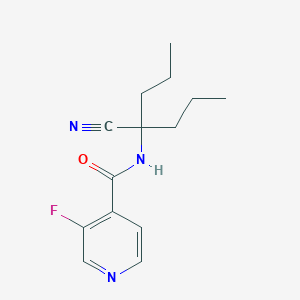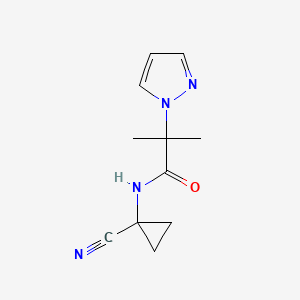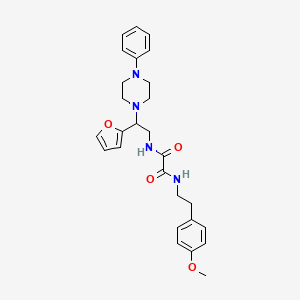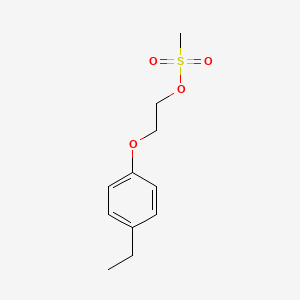
N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It has been extensively studied for its potential applications in scientific research due to its unique properties. In
Mecanismo De Acción
The exact mechanism of action of N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. This inhibition can lead to changes in cellular signaling pathways and ultimately result in various physiological effects.
Biochemical and Physiological Effects:
N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in certain cancer cells and inhibit cell proliferation. Additionally, it has been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide has several advantages for lab experiments. It is easily synthesized in high yield and purity, making it readily available for research purposes. Additionally, it has been extensively studied and has a well-established mechanism of action. However, it also has limitations, including potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide. One potential direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, it could be used as a tool compound for studying the role of certain enzymes in various biological processes. Further research could also focus on developing derivatives of N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide with improved properties, such as increased solubility and decreased toxicity.
Conclusion:
N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide is a chemical compound with potential applications in scientific research. It has been extensively studied for its unique properties, including its mechanism of action and potential as a therapeutic agent. Although it has limitations, it has several advantages for lab experiments and has several future directions for research. Further studies on N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide could lead to the development of new drugs and a better understanding of biological processes.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide involves the reaction of 3-fluoropyridine-4-carboxylic acid with propylamine and cyanogen bromide. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide has been used in various scientific research studies due to its potential applications in drug discovery and development. It has been shown to have activity against certain types of cancer cells and may have potential as a therapeutic agent. Additionally, it has been studied for its potential use as a tool compound for studying the role of certain enzymes in various biological processes.
Propiedades
IUPAC Name |
N-(4-cyanoheptan-4-yl)-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-3-6-14(10-16,7-4-2)18-13(19)11-5-8-17-9-12(11)15/h5,8-9H,3-4,6-7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPPSJYGEPEWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)NC(=O)C1=C(C=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(E)-2-nitroethenyl]benzoate](/img/structure/B2754513.png)
![N-cyclopropyl-1-{4-[(2-methoxybenzoyl)amino]benzoyl}prolinamide](/img/structure/B2754516.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2754518.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2754521.png)


![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2754529.png)



![2,4-Diethyl 3-methyl-5-[(E)-2-{2-oxo-2-phenyl-1-[(pyridin-3-YL)carbamoyl]ethylidene}hydrazin-1-YL]thiophene-2,4-dicarboxylate](/img/structure/B2754534.png)
![N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2754535.png)